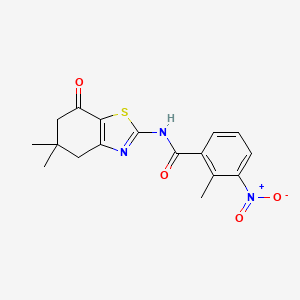![molecular formula C21H19Cl2NO5 B11619822 Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619822.png)
Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:
Structure: It belongs to the dihydropyridine family, characterized by a pyridine ring with two hydrogen atoms added (hence “dihydro”). The furan and dichlorophenyl groups add complexity.
Purpose: This compound has garnered interest due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this case, boron reagents (organoboron compounds) react with aryl halides (such as chloro- or bromo-substituted compounds) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimized versions of the Suzuki–Miyaura coupling or related methods.
Analyse Des Réactions Chimiques
Reactivity: Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:
Oxidation: Oxidative processes may modify the furan or pyridine rings.
Reduction: Reduction could target the carbonyl groups or other functional moieties.
Substitution: Halogen atoms (chlorine) may be replaced by other groups.
Other Transformations: Ring-opening, cyclization, and rearrangements are also possible.
Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.
Palladium Catalysts: These facilitate cross-coupling reactions.
Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Applications De Recherche Scientifique
Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has diverse applications:
Medicine: Investigated for cardiovascular effects due to its dihydropyridine core.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Potential use in materials science or as a building block for more complex molecules.
Mécanisme D'action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While I don’t have an exhaustive list, similar dihydropyridines include Nifedipine , a well-known calcium channel blocker used in hypertension treatment , and Amlodipine , another antihypertensive agent. Each compound has unique features and applications.
Propriétés
Formule moléculaire |
C21H19Cl2NO5 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-10-16(20(25)27-3)18(17(11(2)24-10)21(26)28-4)15-9-8-14(29-15)12-6-5-7-13(22)19(12)23/h5-9,18,24H,1-4H3 |
Clé InChI |
FBYPVBGLURAFHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(4-bromophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619742.png)
![(3E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11619747.png)
![2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)


![6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619775.png)
![5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11619776.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)
![methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11619780.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619787.png)

![6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619797.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619807.png)
![5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B11619813.png)
